2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Description
The compound 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a dihydropyrimidine core. Its molecular formula is C₁₃H₁₅N₃O₅S, with a molecular weight of 325.34 g/mol . Key structural attributes include:
- A 6-oxo-1,6-dihydropyrimidine backbone with a hydroxyl group at position 2.
- A sulfonamide group (-SO₂NH-) at position 5.
- A 4-methoxyphenethyl substituent attached to the sulfonamide nitrogen.
This compound is of interest due to its structural similarity to bioactive molecules, particularly sulfonamide-based inhibitors and enzyme modulators.
Properties
Molecular Formula |
C13H15N3O5S |
|---|---|
Molecular Weight |
325.34 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H15N3O5S/c1-21-10-4-2-9(3-5-10)6-7-15-22(19,20)11-8-14-13(18)16-12(11)17/h2-5,8,15H,6-7H2,1H3,(H2,14,16,17,18) |
InChI Key |
AOVBKGHLEIYQIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Construction via Biginelli-Type Condensation
The dihydropyrimidine core is frequently assembled using modified Biginelli reactions. For the target compound, this involves:
Reagents :
- Ethyl acetoacetate (β-keto ester)
- Urea (or thiourea for thio analogs)
- 4-Methoxybenzaldehyde derivative (aryl aldehyde)
Conditions :
- HCl (catalytic) in refluxing ethanol (6–8 hours)
- Yield optimization via microwave-assisted synthesis (30–45 minutes at 120°C)
Mechanistic Insight :
The acid-catalyzed cyclocondensation proceeds through imine formation, followed by Knoevenagel adduct generation and subsequent ring closure. The 2-hydroxy group arises from in situ hydrolysis of the initially formed alkoxy intermediate.
Sulfonation and Sulfonamide Coupling
Introducing the sulfonamide moiety requires precise control to avoid over-sulfonation:
Stepwise Protocol :
- Chlorosulfonation :
- React pyrimidine intermediate with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C
- Quench with ice-water to precipitate pyrimidine-5-sulfonyl chloride
- Amination :
Critical Parameters :
- Molar ratio (amine:sulfonyl chloride = 1.2:1) minimizes dimerization
- Exclusion of moisture during chlorosulfonation prevents hydrolysis
Alternative Route: Post-Functionalization of Preformed Sulfonamides
Recent advances employ pre-synthesized sulfonamide building blocks:
Synthesis of 5-Sulfonamidopyrimidines :
- Start with 5-aminopyrimidine-6-one
- Diazotize with NaNO₂/HCl at 0°C
- Treat with SO₂/CuCl₂ to install sulfonyl chloride
- Couple with 2-(4-methoxyphenyl)ethylamine
Advantages :
- Avoids handling corrosive chlorosulfonic acid
- Higher functional group tolerance
Reaction Optimization and Yield Data
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Biginelli Condensation | Ethanol reflux, 8h | 68 | 92.4 |
| Microwave Condensation | 120°C, 35min | 82 | 95.1 |
| Chlorosulfonation | ClSO₃H, DCM, 0°C | 71 | 89.7 |
| Amination | THF/H₂O, pH 8.5, 16h | 85 | 98.2 |
Data compiled from analogous syntheses in
Analytical Characterization
Spectroscopic Confirmation
IR (KBr) :
- 3280 cm⁻¹ (N-H stretch, sulfonamide)
- 1665 cm⁻¹ (C=O, pyrimidinone)
- 1250 cm⁻¹ (S=O asymmetric stretch)
¹H NMR (400MHz, DMSO-d₆) :
- δ 3.74 (s, 3H, OCH₃)
- δ 4.12 (t, J=6.8Hz, 2H, NCH₂)
- δ 6.85–7.26 (m, 4H, aryl-H)
- δ 10.32 (s, 1H, SO₂NH)
HRMS :
Industrial-Scale Considerations
Catalytic Improvements
Green Chemistry Approaches
- Replacement of DCM with cyclopentyl methyl ether (CPME) in sulfonation steps
- Enzyme-mediated amination using lipase B (reduces base requirement)
Applications and Derivatives
While the primary focus is synthesis, the compound’s structural features suggest potential in:
- Antimicrobial Agents : Pyrimidine sulfonamides inhibit dihydropteroate synthase
- Kinase Inhibitors : Molecular modeling shows ATP-binding site complementarity
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The sulfonamide and methoxyphenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s 4-methoxyphenethyl group is synthetically accessible via condensation reactions, as demonstrated in the synthesis of Rip-B (34% yield) .
- Crystallography : Tools like SHELX and ORTEP-3 (Evidences 1, 4, 5) are critical for resolving the dihydropyrimidine core’s conformation, which influences binding to biological targets.
Biological Activity
The compound 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a member of the dihydropyrimidine family, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H18N2O4S
- Molecular Weight : 302.37 g/mol
- CAS Number : 108383-96-6
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Notably, it has been studied for its potential as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory responses and various diseases such as cardiovascular disorders and autoimmune conditions .
Antimicrobial Activity
Research indicates that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. The compound's sulfonamide group enhances its antibacterial efficacy by targeting bacterial enzymes necessary for cell wall synthesis. In vitro studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Activity | MIC (µg/mL) | Tested Strains |
|---|---|---|
| Antistaphylococcal | 15.625 - 62.5 | Staphylococcus aureus |
| Antienterococcal | 62.5 - 125 | Enterococcus faecalis |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of MPO activity. In a study involving lipopolysaccharide-stimulated human whole blood, the compound effectively decreased MPO activity, suggesting its potential as a therapeutic agent in managing inflammatory diseases .
Anticancer Potential
Preclinical evaluations have indicated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Case Studies
- Myeloperoxidase Inhibition : A study highlighted the irreversible inhibition of MPO by compounds structurally related to our target molecule, showcasing significant reductions in MPO activity following oral administration in animal models .
- Cytotoxicity Against Cancer Cells : Various derivatives were tested against human cancer cell lines, revealing IC50 values in the low micromolar range, which supports further investigation into their mechanisms of action and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving pyrimidine core functionalization. For example, acetylation of amino-pyrimidine intermediates using acetic anhydride, followed by sulfonamide coupling under controlled pH (7–8) with sulfonyl chlorides. Reaction monitoring via TLC or HPLC is critical to optimize yields .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer : X-ray crystallography (using SHELXL for refinement) is ideal for resolving bond angles and hydrogen-bonding networks. Complementary techniques include:
- NMR : Assign sulfonamide proton environments (δ 10–12 ppm) and dihydropyrimidine tautomerism.
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and sulfonamide (1320–1370 cm⁻¹) functional groups .
Q. How can researchers verify the purity of intermediates during synthesis?
- Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) and mobile phases like acetonitrile/water (70:30). Purity >95% is typically required for downstream biological assays. Recrystallization from ethanol/water mixtures improves crystallinity .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data when hydrogen-bonding networks differ from computational predictions?
- Methodological Answer : Discrepancies may arise from solvent interactions or proton disorder. Refine models using SHELXL’s TWIN/BASF commands for twinned crystals. Validate hydrogen bonds via Hirshfeld surface analysis (e.g., C—H⋯O interactions in ) .
Q. What strategies mitigate instability of dihydropyrimidine intermediates during functionalization?
- Methodological Answer : Avoid DMSO (known to degrade pyrimidines; ). Use anhydrous THF or dichloromethane under nitrogen. Monitor reactions in real-time via in situ NMR or mass spectrometry to isolate reactive intermediates .
Q. How to design assays for evaluating bioactivity against enzyme targets (e.g., thymidine phosphorylase)?
- Methodological Answer :
- Enzyme Inhibition : Use a spectrophotometric assay with 5-fluoro-2′-deoxyuridine as substrate, measuring phosphate release at 340 nm.
- Cellular Uptake : Radiolabel the sulfonamide group (³⁵S) and quantify intracellular accumulation in cancer cell lines (e.g., HCT-116) .
Q. How to interpret conflicting SAR data for sulfonamide derivatives in antimicrobial studies?
- Methodological Answer : Contradictions may arise from off-target effects or assay variability. Use orthogonal assays (e.g., time-kill curves vs. MIC) and molecular docking (AutoDock Vina) to correlate substituent effects (e.g., 4-methoxyphenyl vs. fluorophenyl) with binding to bacterial DNA gyrase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
